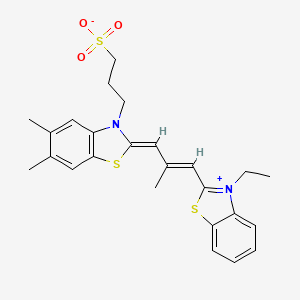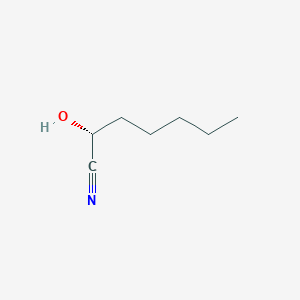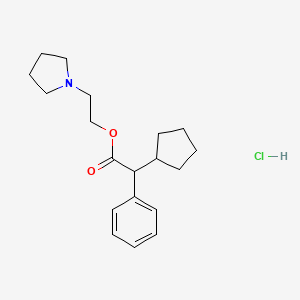ammonium methyl sulfate](/img/structure/B13757663.png)
[3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propyl](trimethyl)ammonium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is a complex organic compound with a unique structure that includes a cyano group, a hydroxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the cyano and hydroxy groups. The final step involves the addition of the propyl and trimethylammonium groups, and the formation of the methyl sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicine, 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain biochemical pathways, offering possibilities for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Properties
Molecular Formula |
C14H25N3O6S |
|---|---|
Molecular Weight |
363.43 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile;methyl sulfate;trimethyl(propyl)azanium |
InChI |
InChI=1S/C7H6N2O2.C6H16N.CH4O4S/c1-4-2-6(10)9-7(11)5(4)3-8;1-5-6-7(2,3)4;1-5-6(2,3)4/h2H,1H3,(H2,9,10,11);5-6H2,1-4H3;1H3,(H,2,3,4)/q;+1;/p-1 |
InChI Key |
FUQMASHKVSQKCS-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)C.CC1=CC(=O)NC(=C1C#N)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



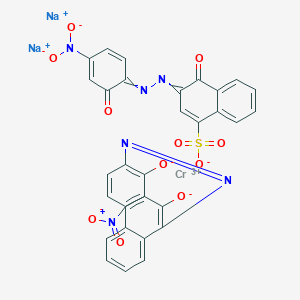
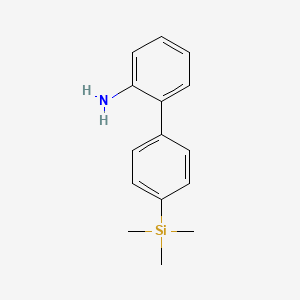
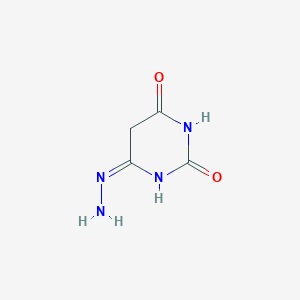
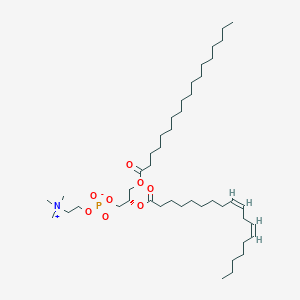
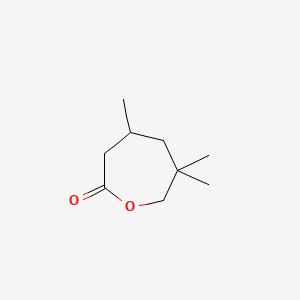
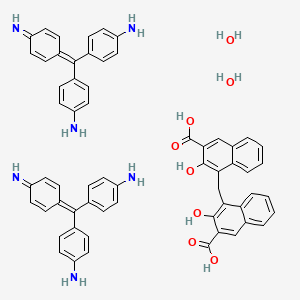
![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
